molecular formula C12H16N2O3 B13717270 2-Amino-5-(benzylamino)-5-oxopentanoic Acid

2-Amino-5-(benzylamino)-5-oxopentanoic Acid

Cat. No.: B13717270
M. Wt: 236.27 g/mol
InChI Key: SCUJQBGQMWBTIG-UHFFFAOYSA-N
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Description

2-Amino-5-(benzylamino)-5-oxopentanoic Acid is an organic compound that features both amino and benzylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(benzylamino)-5-oxopentanoic Acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-bromopyridine with benzylamine under specific conditions . Another method includes the use of ethyl cyanoacetate and malononitrile in the presence of suitable catalysts .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(benzylamino)-5-oxopentanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: N-bromosuccinimide (NBS), sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-5-(benzylamino)-5-oxopentanoic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(benzylamino)-5-oxopentanoic Acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its benzylamino group, in particular, provides unique reactivity and potential for biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-amino-5-(benzylamino)-5-oxopentanoic acid

InChI

InChI=1S/C12H16N2O3/c13-10(12(16)17)6-7-11(15)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17)

InChI Key

SCUJQBGQMWBTIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(C(=O)O)N

Origin of Product

United States

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